3-(benzenesulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}propanamide
Description
The exact mass of the compound this compound is 417.02755487 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-11-19-16-14(25-11)8-7-13-17(16)26-18(20-13)21-15(22)9-10-27(23,24)12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPPUCKPAYXEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}propanamide is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core linked to a heterocyclic system that includes thiazole and benzothiazole rings. Its chemical formula is with a molecular weight of approximately 402.57 g/mol. The presence of multiple sulfur and nitrogen atoms within its structure suggests potential interactions with various biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease pathways. The thiazole and benzothiazole rings may facilitate binding to active or allosteric sites on proteins, influencing their activity. Additionally, the methylsulfanyl group and morpholine ring can modulate the compound's binding affinity and specificity.
Antimicrobial Activity
Research has indicated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives containing thiazole structures have shown anti-bacterial and anti-fungal activities. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways crucial for microbial survival.
| Compound | Activity | Mechanism |
|---|---|---|
| Thiazole Derivatives | Antibacterial | Disruption of cell wall synthesis |
| Benzothiazole Compounds | Antifungal | Inhibition of ergosterol biosynthesis |
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Enzymes involved in cancer progression or inflammatory responses are prime targets for such compounds. Preliminary studies suggest that modifications to the sulfonyl and heterocyclic moieties enhance inhibitory activity against specific enzymes.
Case Studies
- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of a related compound on matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis. Results indicated that the compound could effectively inhibit MMP activity, suggesting potential use in cancer therapy.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of benzothiazole derivatives against various bacterial strains. The results demonstrated significant inhibition zones for Gram-positive bacteria, supporting further exploration into clinical applications.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Lipophilicity : Compounds with higher lipophilicity often exhibit improved cell membrane permeability, enhancing their bioavailability.
- Structure-Activity Relationship (SAR) : Modifications to the thiazole ring have been shown to affect biological activity significantly; thus, SAR studies are crucial for optimizing efficacy.
| Modification | Effect on Activity |
|---|---|
| Increased Lipophilicity | Higher bioavailability |
| Altered Ring Structure | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
